Davunetide

概要

説明

ダブネチドは、血管作動性腸管ペプチド曝露に応答してグリア細胞から誘導される、微小管安定化オクタペプチドです。 細胞培養モデルにおける微小管の破壊を防ぎ、神経保護剤として機能することが判明しています 。 進行性非流暢性失語症、進行性核上性麻痺、皮質基底核変性症候群を含む予測されるタウオパチー、および17番染色体に関連するパーキンソン病を伴う前頭側頭型認知症の治療を研究する臨床試験で使用されてきました .

準備方法

ダブネチドは、一連のペプチドカップリング反応によって合成されます。 合成経路には、アミノ酸を段階的に加えて、Asn-Ala-Pro-Val-Ser-Ile-Pro-Glnのオクタペプチド配列を形成することが含まれます 。 反応条件には、通常、N、N'-ジイソプロピルカルボジイミドやヒドロキシベンゾトリアゾールなどのカップリング試薬を使用して、ペプチド結合形成を促進します。 ダブネチドの工業生産方法は、自動ペプチド合成装置を使用した大規模ペプチド合成と、それに続く高速液体クロマトグラフィーによる精製が含まれます .

化学反応の分析

ダブネチドは、主にペプチド結合形成と加水分解反応を起こします。 ダブネチド中のペプチド結合は、酸性または塩基性条件下で切断され、より小さなペプチド断片が生成されます 。 これらの反応で使用される一般的な試薬には、塩酸などの強酸と、水酸化ナトリウムなどの強塩基が含まれます。 これらの反応から生成される主な生成物は、オクタペプチド配列を構成する個々のアミノ酸です .

科学研究への応用

ダブネチドは、神経保護作用について広く調査されてきました。 前臨床試験では、微小管を安定化し、タウリンのリン酸化を減少させる能力が示されています 。 これは、進行性核上性麻痺、アルツハイマー病、前頭側頭型認知症などの神経変性疾患の治療のための有望な候補となっています 。 神経細胞を酸化ストレスとアポトーシスから保護する能力により、研究と臨床開発における利用が拡大しています .

科学的研究の応用

Introduction to Davunetide

This compound, an eight-amino acid peptide derived from the activity-dependent neuroprotective protein, has emerged as a promising therapeutic agent in the field of neurodegenerative disorders. Its neuroprotective properties are attributed to its ability to stabilize microtubules and prevent neuronal apoptosis, making it a candidate for treating conditions such as Alzheimer's disease, progressive supranuclear palsy, and other tauopathies. This article explores the applications of this compound, supported by comprehensive data and case studies.

Alzheimer's Disease

This compound has been investigated for its potential in treating Alzheimer's disease, particularly in patients with amnestic mild cognitive impairment (aMCI). Clinical trials have demonstrated that this compound can improve microtubule structure and function, leading to reduced tau pathology and enhanced cognitive performance. A Phase II study indicated significant improvements in spatial learning and memory in individuals with Alzheimer's disease-related impairments .

Progressive Supranuclear Palsy

In progressive supranuclear palsy, a tauopathy characterized by severe movement disorders and cognitive decline, this compound has shown promise. Recent studies indicate that it can reduce phosphorylated tau levels and improve motor functions in preclinical models. A study highlighted that this compound significantly boosted memory performance in both male and female subjects suffering from this condition .

Frontotemporal Dementia

This compound's neuroprotective properties extend to frontotemporal dementia, where it may mitigate cognitive decline associated with microtubule dysfunction. The drug's ability to stabilize microtubules could provide therapeutic benefits in managing symptoms associated with this disorder .

Schizophrenia

Emerging research suggests that this compound may also be effective in treating schizophrenia due to its role in enhancing synaptic plasticity and cognitive functions. Preclinical models have shown improvements in cognitive performance when treated with this compound, indicating potential for further clinical exploration .

Summary of Clinical Trials

Case Studies

- Amnestic Mild Cognitive Impairment : In a controlled trial involving patients with aMCI, this compound treatment resulted in statistically significant improvements in memory tasks compared to placebo groups. This underscores its potential as a therapeutic intervention for early-stage Alzheimer's disease .

- Progressive Supranuclear Palsy : A recent study demonstrated that patients receiving this compound showed improvements in both cognitive and motor functions after 12 weeks of treatment. These findings suggest that this compound may alter disease progression by targeting tau pathology directly .

- Schizophrenia : In a randomized trial, participants receiving this compound exhibited enhanced cognitive functions compared to those on placebo, indicating its potential utility beyond traditional neurodegenerative disorders .

Safety and Tolerability

This compound has been generally well-tolerated across various clinical trials. Preclinical toxicology studies have shown no significant adverse effects at therapeutic doses, supporting its safety profile for further development .

作用機序

ダブネチドは微小管と相互作用し、神経原線維の塊の形成を防ぎ、微小管ネットワークを「死のシグナル」から保護します 。 脳細胞の死プロセスがすでに始まっている場合でも、微小管ネットワークを修復することもできます 。 微小管ネットワークの修復は、未治療群と比較して治療を受けた動物で観察された認知機能の改善を説明しています 。 さらに、ダブネチドは細胞核に侵入し、異常な核-細胞質境界を修正し、変異した活性依存性神経保護タンパク質に関連する欠損を改善することが示されています .

類似の化合物との比較

ダブネチドは、微小管を安定化し、タウリンのリン酸化を減少させる能力においてユニークです。 類似の化合物には、タウワクチンやモノクローナル抗体などの他のタウ標的療法が含まれます 。 これらの療法は、臨床試験でダブネチドと同じレベルの有効性を示していません 。 別の類似の化合物は、NAPアルファアミノイソ酪酸であり、ダブネチドの誘導体で、ベータシートブレーカー特性を強化し、タンパク質のミスマッチングを減少するように設計されています 。 両方の化合物が神経保護作用を示していますが、ダブネチドは細胞核に侵入して核-細胞質境界を修正する能力が、それを際立たせています .

類似化合物との比較

Davunetide is unique in its ability to stabilize microtubules and reduce tau phosphorylation. Similar compounds include other tau-targeting therapies such as tau vaccines and monoclonal antibodies . these therapies have not demonstrated the same level of efficacy in clinical trials as this compound . Another similar compound is NAP alpha-aminoisobutyric acid, a derivative of this compound designed to enhance beta-sheet breaker characteristics and reduce protein misfolding . While both compounds show neuroprotective properties, this compound’s ability to penetrate cell nuclei and correct nuclear-cytoplasmic boundaries sets it apart .

生物活性

Davunetide, also known as NAPVSIPQ, is a neuroprotective peptide derived from the activity-dependent neuroprotective protein (ADNP). It has garnered attention for its potential therapeutic applications in neurodegenerative diseases, particularly those characterized by tau pathology and amyloid beta aggregation. This article explores the biological activity of this compound, highlighting its mechanisms of action, preclinical and clinical findings, and implications for treatment.

Microtubule Stabilization and Neuroprotection

this compound exerts its effects primarily through the stabilization of microtubules, which are essential for maintaining neuronal structure and function. By reducing the phosphorylation of tau protein, this compound enhances tau-microtubule interactions, thereby promoting neuronal integrity and cell survival . This action is particularly relevant in conditions like Alzheimer's disease (AD) and progressive supranuclear palsy (PSP), where tau hyperphosphorylation leads to neurofibrillary tangles.

Inhibition of Amyloid Beta Aggregation

In addition to its effects on tau, this compound prevents the aggregation of amyloid beta peptides, a hallmark of Alzheimer's disease. This dual action positions this compound as a promising candidate for treating various tauopathies and amyloid-related disorders .

Preclinical Studies

Numerous preclinical studies have demonstrated the efficacy of this compound in various animal models:

- Schizophrenia Models : In MAP6-deficient mice, this compound showed neuroprotective effects associated with microtubule-autophagy insufficiency .

- Diabetic Retinopathy Models : It modulated hypoxia-inducible factors (HIFs) and vascular endothelial growth factor (VEGF), suppressing retinal cell apoptosis .

- Parkinson's Disease Models : this compound reduced phosphorylated tau levels and improved motor function in alpha-synuclein models .

Clinical Trials

This compound has been evaluated in several clinical trials for conditions such as PSP and mild cognitive impairment:

- Phase II/III Trial for PSP : This ongoing trial involves approximately 300 patients receiving either placebo or 30 mg of this compound twice daily for 12 months. Primary outcomes include the Progressive Supranuclear Palsy Rating Scale (PSPRS) and activities of daily living assessments .

- Cognitive Enhancement in Mild Cognitive Impairment : A Phase II study indicated that this compound may enhance cognitive function, evidenced by improvements in specific cognitive tests despite mixed results on overall cognitive batteries .

Case Studies and Findings

Recent research highlights the nuanced effects of this compound based on sex and disease state:

- Sex-Specific Efficacy : A study indicated that this compound's effectiveness may vary between genders, with significant improvements observed in women with progressive supranuclear palsy .

- Behavioral Outcomes : In preclinical models, this compound treatment resulted in modest behavioral improvements alongside reductions in tau pathology .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Microtubule Stabilization | Enhances tau-microtubule interactions; reduces tau phosphorylation |

| Amyloid Beta Aggregation | Prevents aggregation; potential role in Alzheimer's disease |

| Neuroprotection | Protects neurons against toxic insults; supports glial integrity |

| Cognitive Enhancement | Improves specific cognitive functions in clinical settings |

| Behavioral Improvement | Modest improvements observed in preclinical models |

特性

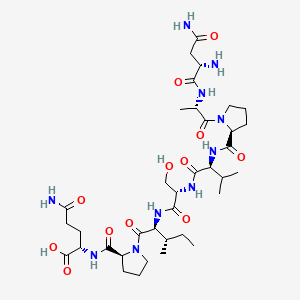

IUPAC Name |

(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60N10O12/c1-6-18(4)28(35(56)46-14-8-9-23(46)31(52)41-21(36(57)58)11-12-25(38)48)44-30(51)22(16-47)42-33(54)27(17(2)3)43-32(53)24-10-7-13-45(24)34(55)19(5)40-29(50)20(37)15-26(39)49/h17-24,27-28,47H,6-16,37H2,1-5H3,(H2,38,48)(H2,39,49)(H,40,50)(H,41,52)(H,42,54)(H,43,53)(H,44,51)(H,57,58)/t18-,19-,20-,21-,22-,23-,24-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLTUUXCVGVRAV-XWRHUKJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60N10O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

824.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Davunetide interacts with microtubules 1) preventing the formation of neurofibrillary tanges and protecting the network from a 'death signal' or 2) repairing the network if the brain cell death process has already begun. The restoration of the microtubule network explains the results shown in treated animals which have improved cognitive performance compared to untreated groups. | |

| Record name | Davunetide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12613 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

211439-12-2 | |

| Record name | Davunetide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211439122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Davunetide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12613 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Davunetide?

A1: this compound primarily exerts its neuroprotective effects through the stabilization of microtubules. [, , ] Microtubules are crucial components of the neuronal cytoskeleton, essential for axonal transport, synaptic transmission, and maintaining neuronal morphology. []

Q2: How does this compound interact with microtubules?

A2: this compound interacts with microtubules by binding to microtubule end-binding proteins (EBs), specifically at the EB1 and EB3 binding sites. [] This interaction promotes microtubule assembly and stabilization, enhancing microtubule dynamics. []

Q3: How does this compound's interaction with microtubules relate to its neuroprotective effects?

A3: By stabilizing microtubules, this compound helps to maintain neuronal structure and function, which are often compromised in neurodegenerative diseases. [, , ] This stabilization also prevents the accumulation of free tau protein, a hallmark of several neurodegenerative disorders, including Alzheimer's disease. []

Q4: Does this compound interact with other proteins besides microtubule-associated proteins?

A4: Yes, this compound has been shown to interact with other proteins involved in vital cellular processes. For example, it enhances the interaction between ADNP and the autophagy marker protein, Microtubule-associated protein 1 light chain 3 β (LC3B), promoting autophagy. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C41H65N13O11S. Its molecular weight is 916.1 g/mol.

Q6: Is there any spectroscopic data available for this compound?

A6: While the provided research articles don't delve into detailed spectroscopic characterization of this compound, its structure and interactions have been investigated using techniques like fluorescence recovery after photobleaching (FRAP) and affinity chromatography. []

Q7: How is this compound administered, and what is its bioavailability?

A7: this compound has been investigated for intranasal administration. [, , , , ] Studies in rats indicate that intranasal bioavailability of this compound is high, potentially reaching almost 100%, depending on the residence time in the nasal cavity. []

Q8: How does this compound reach the brain after intranasal administration?

A8: Research suggests that intranasally administered this compound reaches the central nervous system (CNS) primarily through the systemic circulation, rather than by direct nose-to-brain transport. []

Q9: How is this compound distributed in the body?

A9: Following either intranasal or intravenous administration in rats, this compound rapidly appears in the cerebrospinal fluid (CSF). [] Detailed tissue distribution studies are needed to fully elucidate this compound's distribution profile.

Q10: Is there information available regarding the metabolism and excretion of this compound?

A10: The provided research articles do not provide specific details about this compound's metabolism and excretion pathways.

Q11: What neurodegenerative diseases has this compound been investigated for?

A11: this compound has been explored as a potential therapeutic agent for several neurodegenerative diseases, including:

- Alzheimer’s disease (AD) [, , , , , , , , , , ]

- Progressive Supranuclear Palsy (PSP) [, , , , , , , ]

- Frontotemporal Dementia (FTD) [, , , ]

- Schizophrenia [, , , , , , ]

Q12: What is the preclinical evidence supporting this compound's neuroprotective effects?

A12: Preclinical studies have demonstrated this compound’s neuroprotective properties in various models:

- ADNP Deficiency: this compound ameliorates cognitive deficits and tau pathology observed in ADNP haploinsufficient mice, a model for ADNP-related intellectual disability/autism syndrome. [, , , ]

- Tauopathy Models: this compound reduces tau hyperphosphorylation and aggregation in both in vitro and in vivo models of tauopathy, including a transgenic mouse model of FTD. [, , , , ]

- Neurotoxicity Models: this compound protects against neuronal cell death induced by various toxins, such as amyloid-β peptide and kainic acid. [, , , ]

Q13: Has this compound shown efficacy in clinical trials?

A13: this compound has undergone several clinical trials, with mixed results:

- Amnestic Mild Cognitive Impairment (aMCI): Phase IIa trials showed that intranasal this compound was safe, well-tolerated, and had a positive impact on memory function in patients with aMCI. []

- PSP: A phase II/III trial evaluating this compound in PSP patients did not demonstrate significant efficacy. [, , , , ]

- Schizophrenia: Phase II clinical studies indicated that this compound treatment enhanced functional activities of daily living in schizophrenia patients. [, ]

Q14: Why did the this compound trial in PSP patients fail to show efficacy?

A14: While the exact reasons for the this compound trial failure in PSP are not fully understood, research suggests that this compound may preferentially interact with 3-repeat (3R) tau over 4-repeat (4R) tau. [] PSP is characterized by an increased proportion of 4R tau, which could explain the lack of efficacy in this specific patient population. []

Q15: What is the safety profile of this compound?

A15: Preclinical toxicology studies in rats and dogs using the maximum feasible dose of this compound demonstrated that it is well-tolerated. [] Similarly, data from multiple clinical trials investigating this compound's safety and efficacy indicate that it is generally safe and well-tolerated. [, , , ]

Q16: What are the future directions for this compound research?

A16: Future research directions for this compound include:

Q17: What are the limitations of the current research on this compound?

A17: Despite promising preclinical findings, translating these results into clinical success has been challenging. Some limitations of the current research include:

- Limited information on metabolism, excretion, and long-term effects. [, ]

- Lack of standardized outcome measures for clinical trials in neurodegenerative diseases. [, ]

- Limited understanding of this compound’s interactions with other drugs or disease-modifying therapies. []

Q18: What are the potential implications of this compound's preferential interaction with 3R tau?

A18: this compound's preferential interaction with 3R tau suggests that it might be more effective in treating neurodegenerative diseases characterized by 3R tau pathology, such as AD, compared to those with predominantly 4R tau pathology, such as PSP. [] This highlights the importance of personalized medicine and selecting appropriate therapeutic strategies based on individual patient characteristics.

Q19: What is the significance of this compound's ability to enhance autophagy?

A20: Autophagy is a crucial cellular process responsible for degrading and recycling damaged proteins and organelles. [] Dysfunction in autophagy has been implicated in various neurodegenerative diseases, including AD and schizophrenia. [] this compound's ability to enhance autophagy, by modulating the ADNP-LC3B interaction, suggests that it could potentially target this pathway to provide therapeutic benefits. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。